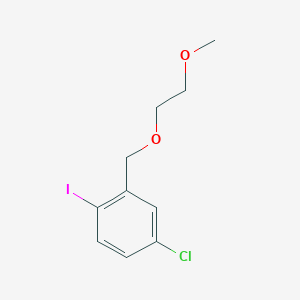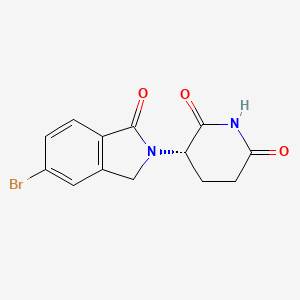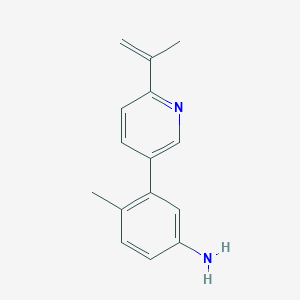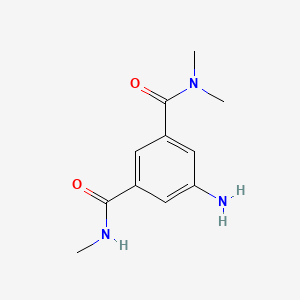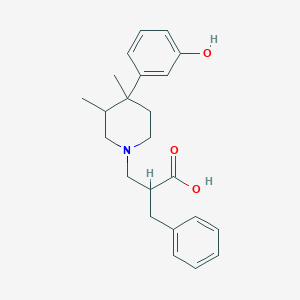
N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a methyl group and a dimethoxyethyl group attached to a propan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 4-methylpiperazine with 3-chloropropan-1-amine, followed by the introduction of the dimethoxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and moderate temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and precise control of reaction parameters can enhance the reproducibility and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the propan-1-amine backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine include:
- N-(2,2-dimethoxyethyl)-3-(4-ethylpiperazin-1-yl)propan-1-amine
- N-(2,2-dimethoxyethyl)-3-(4-phenylpiperazin-1-yl)propan-1-amine
- N-(2,2-dimethoxyethyl)-3-(4-methylpiperidin-1-yl)propan-1-amine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the dimethoxyethyl group and the methyl-substituted piperazine ring can influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
Molecular Formula |
C12H27N3O2 |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine |
InChI |
InChI=1S/C12H27N3O2/c1-14-7-9-15(10-8-14)6-4-5-13-11-12(16-2)17-3/h12-13H,4-11H2,1-3H3 |
InChI Key |
SZERIYJFWWHPJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCNCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate](/img/structure/B13898837.png)
![Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13898844.png)
![ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate](/img/structure/B13898847.png)
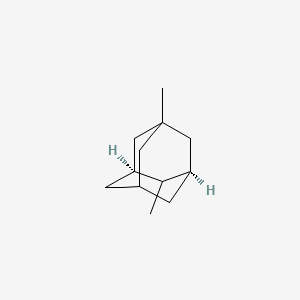

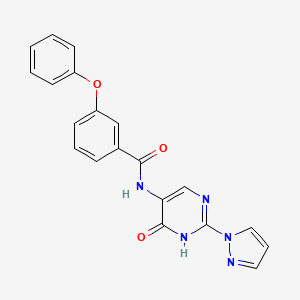

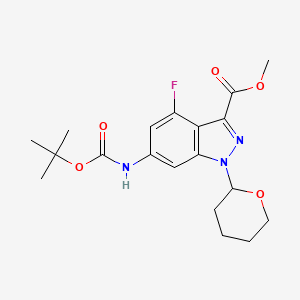
![Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate](/img/structure/B13898892.png)
